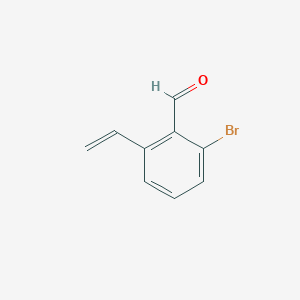![molecular formula C14H10IN3O2S B12950606 N-(7-Iodo-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide](/img/structure/B12950606.png)
N-(7-Iodo-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(7-Iodo-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide is a heterocyclic compound that belongs to the thiazolo[4,5-c]pyridine family. These compounds are known for their diverse pharmacological activities and potential therapeutic applications. The presence of iodine and methoxy groups in the structure enhances its reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Iodo-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 4-methoxypyridine-2-carboxylic acid with thioamide in the presence of iodine and a suitable base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(7-Iodo-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(7-oxo-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide.
Reduction: Formation of N-(7-hydro-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(7-Iodo-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential as a histamine H3 receptor antagonist.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of N-(7-Iodo-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, as a histamine H3 receptor antagonist, it blocks the receptor’s action, leading to increased release of neurotransmitters. The presence of the iodine atom enhances its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Methoxythiazolo[4,5-c]pyridin-2-yl)benzamide: Lacks the iodine atom, resulting in lower reactivity and biological activity.
N-(7-Iodo-4-methylthiazolo[4,5-c]pyridin-2-yl)benzamide: Contains a methyl group instead of a methoxy group, affecting its solubility and pharmacokinetics.
Uniqueness
N-(7-Iodo-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide is unique due to the presence of both iodine and methoxy groups, which enhance its reactivity, binding affinity, and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C14H10IN3O2S |
|---|---|
Molekulargewicht |
411.22 g/mol |
IUPAC-Name |
N-(7-iodo-4-methoxy-[1,3]thiazolo[4,5-c]pyridin-2-yl)benzamide |
InChI |
InChI=1S/C14H10IN3O2S/c1-20-13-10-11(9(15)7-16-13)21-14(17-10)18-12(19)8-5-3-2-4-6-8/h2-7H,1H3,(H,17,18,19) |
InChI-Schlüssel |
ZDUJSSOLWHUQHA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C2=C1N=C(S2)NC(=O)C3=CC=CC=C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-6-(chloromethyl)imidazo[2,1-b]thiazole](/img/structure/B12950534.png)
![Benzoic acid, 3-[2,4-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]-](/img/structure/B12950546.png)
![(2R,3R,4S,5R)-2-[12-(furan-3-yl)-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12950548.png)











